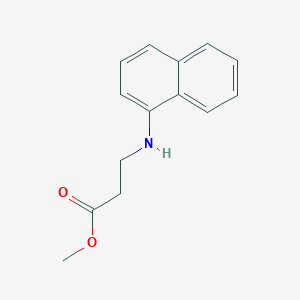

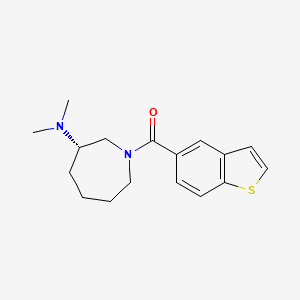

methyl N-1-naphthyl-beta-alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthylalanine derivatives involves specific reactions such as ammonolysis of alpha, 1-dihalo-2-naphthalenepropanoic acids, derived from 1-nitro-2-naphthylamine through diazotization and condensation with acrylic acid in the presence of cuprous halides. These methodologies lay the foundation for synthesizing methyl N-1-naphthyl-beta-alaninate and its analogs, demonstrating the compound's synthetic accessibility and the potential for structural modification (McCord et al., 1976).

Molecular Structure Analysis

Molecular dynamics simulations and X-ray diffraction analyses have been crucial in understanding the molecular structure of methyl N-1-naphthyl-beta-alaninate and its derivatives. These studies reveal the compound's conformational preferences and intermolecular interactions, which are essential for its chemical behavior and potential applications in chiral stationary phases and other areas (Sabio & Topiol, 1991).

Chemical Reactions and Properties

Research into the chemical reactions of naphthylalanine derivatives has uncovered their role in various synthetic pathways, including the synthesis of dihydronaphthylamines and naphthyridines. These reactions typically involve catalyzed cyclizations and offer insights into the reactivity and chemical versatility of methyl N-1-naphthyl-beta-alaninate (Su et al., 2019).

Applications De Recherche Scientifique

Computational Chemical Studies

Computational chemical studies on (S)-methyl N-(2-naphthyl)alaninate with (S)- and (R)-N-(3,5-dinitrobenzoyl)leucine n-propylamide were refined using semi-empirical quantum-chemical methods. These studies confirm the prediction that the same primary interactions can be achieved by the SR complex without significant energy differences, suggesting a classical three-point mechanism for chiral recognition might not be operative in this interaction model (Topiol & Sabio, 1989).

Alzheimer's Disease Research

In Alzheimer's disease research, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).

Optical Resolution through Immobilized Enzymes

The optical resolution of β-(1-naphthyl)alanine and β-(2-naphthyl)alanine was efficiently carried out through enzymatic hydrolysis of their methyl ester and/or N-acetyl ester derivatives by immobilized enzymes, demonstrating the potential of biocatalysts in the resolution of complex amino acids (Pugnière, Castro, & Previero, 1991).

Histochemical Techniques for Tissue Oxidase

Complex naphthols, including methylene compounds, have been identified as new reagents for demonstrating tissue oxidase, contributing to the field of histochemistry. These findings highlight the potential of these compounds in enhancing the visualization of enzyme activity in tissues (Burstone, 1959).

Synthetic Chemistry and Functionalized Naphthylamines

An efficient method for synthesizing functionalized 1-naphthylamines directly from readily available terminal alkynes, 2-bromoaryl ketones, and amides via Cu(I)-catalyzed benzannulation has been developed. This synthesis route is notable for its green solvent use, broad range of functional groups incorporation, and applications in chemistry, biology, and materials science (Su et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(naphthalen-1-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTJOBIQYVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-naphthylamino)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)